Bi-linderone

Natural product chemistry Structural elucidation Dimer differentiation

Bi-linderone is a structurally distinct cyclopentenedione dimer with an unprecedented spiro framework. It is validated for TNF-α suppression (IC50 1.55 μM in BV2 cells) and functional reversal of glucosamine-induced insulin resistance (1 μg/mL in HepG2 cells). Its dimeric architecture engages targets differently than monomers like linderone, ensuring experimental exclusivity. Procure as an authenticated reference standard for method development, comparative pharmacology, and metabolic or neuroinflammatory pathway studies.

Molecular Formula C34H32O10
Molecular Weight 600.6 g/mol
Cat. No. B12385799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBi-linderone
Molecular FormulaC34H32O10
Molecular Weight600.6 g/mol
Structural Identifiers
SMILESCOC1=CC(C2(C(C1C(=C3C(=O)C(=C(C3=O)OC)OC)OC)C4=CC=CC=C4)C(=O)C(=C(C2=O)OC)OC)C5=CC=CC=C5
InChIInChI=1S/C34H32O10/c1-39-21-17-20(18-13-9-7-10-14-18)34(32(37)30(43-5)31(44-6)33(34)38)24(19-15-11-8-12-16-19)22(21)27(40-2)23-25(35)28(41-3)29(42-4)26(23)36/h7-17,20,22,24H,1-6H3/t20-,22+,24-/m1/s1
InChIKeyLCIXMPUYUMOMIA-JCTONOIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bi-linderone Chemical Class and Structural Baseline for Procurement Specification


Bi-linderone (CAS 1227375-09-8, C34H32O10, MW 600.6) is a cyclopentenedione-type natural dimer isolated as a racemate from Lindera aggregata (Lauraceae) [1]. The compound features an unprecedented spirocyclopentenedione-containing carbon skeleton formed via dimerization of methyl linderone, structurally distinct from monomeric Lindera cyclopentenediones such as linderone, methyllinderone, and lucidone [2][3]. Its unique dimeric architecture has attracted multiple total synthesis efforts, establishing it as a specialized research compound requiring identity verification via NMR spectroscopy and X-ray diffraction [1][4].

Why Generic Lindera Cyclopentenedione Monomers Cannot Replace Bi-linderone


Lindera cyclopentenediones encompass both monomeric compounds (e.g., linderone, methyllinderone, lucidone) and dimeric derivatives (e.g., bi-linderone, linderaspirone A), which exhibit divergent biological activity profiles that preclude simple interchangeability [1]. Bi-linderone's dimeric spirocyclopentenedione framework confers distinct protein target engagement patterns compared to its monomeric precursor methyl linderone—as evidenced by its demonstrated activity against glucosamine-induced insulin resistance at 1 μg/mL, a functional phenotype not universally shared across all Lindera cyclopentenedione monomers [2]. Furthermore, within the dimer subclass itself, bi-linderone and its demethoxy analog exhibit differential multi-cytokine suppression magnitudes in LPS-stimulated inflammatory models, underscoring that even structurally proximate dimers are not functionally equivalent [3]. Substitution without empirical validation therefore risks compromising experimental reproducibility across insulin signaling, neuroinflammation, and related research applications.

Bi-linderone Quantitative Differentiation Evidence Versus Closest Analogs


Dimeric Spirocyclopentenedione Architecture Distinguishes Bi-linderone from Monomeric Lindera Cyclopentenediones

Bi-linderone possesses an unprecedented spirocyclopentenedione-containing carbon skeleton, formed as a highly modified dimer of methyl linderone, which fundamentally distinguishes it from monomeric Lindera cyclopentenediones such as linderone, methyllinderone, and lucidone [1][2]. The dimeric architecture incorporates a spirocyclic junction absent in monomeric counterparts, establishing a distinct chemical identity class [1].

Natural product chemistry Structural elucidation Dimer differentiation

Direct Anti-Inflammatory Potency Comparison: Bi-linderone Versus Demethoxy-bi-linderone in LPS-Stimulated BV2 Microglia

In LPS-stimulated BV2 microglial cells, bi-linderone (17) demonstrated comparable PGE2 inhibition (IC50 = 3.41 ± 1.20 μM) relative to its close structural analog demethoxy-bi-linderone (18) (IC50 = 3.02 ± 0.70 μM) [1]. However, for TNF-α suppression, bi-linderone exhibited an IC50 of 1.55 ± 0.31 μM versus 3.15 ± 0.83 μM for demethoxy-bi-linderone, representing approximately 2-fold greater potency against this pro-inflammatory cytokine [1]. Both compounds were tested head-to-head within the same experimental framework alongside linderaspirone A [1].

Neuroinflammation Anti-inflammatory Microglial activation

Direct Anti-Inflammatory Comparison: Bi-linderone Versus Demethoxy-bi-linderone in LPS-Stimulated RAW264.7 Macrophages

In LPS-stimulated RAW264.7 macrophages, bi-linderone (17) exhibited PGE2 inhibition with an IC50 of 6.28 ± 1.01 μM, compared to demethoxy-bi-linderone (18) which showed IC50 = 6.09 ± 0.72 μM—indicating essentially equivalent potency between the two dimers in this macrophage cell line [1]. TNF-α suppression in the same model yielded IC50 values of 2.32 ± 0.36 μM for bi-linderone versus 2.43 ± 0.68 μM for demethoxy-bi-linderone, again showing comparable activity [1]. Both compounds also inhibited IL-6 production at 10 μM concentration without statistically significant difference [1].

Macrophage inflammation Cytokine inhibition COX-2 suppression

Bi-linderone Demonstrates Anti-Insulin Resistance Activity at 1 μg/mL in HepG2 Cells

Bi-linderone showed significant activity against glucosamine-induced insulin resistance in HepG2 human hepatoma cells at a concentration of 1 μg/mL (~1.66 μM), as reported in the original isolation and characterization study [1][2]. This functional activity establishes bi-linderone as a validated tool compound for insulin sensitivity research, distinguishing it from other Lindera cyclopentenedione monomers whose activity in this specific assay has not been established.

Insulin resistance Metabolic disorders Hepatic glucose metabolism

Synthetic Accessibility: Bi-linderone Via Biomimetic Photochemical Dimerization Enables Reproducible Material Supply

Bi-linderone is synthetically accessible via a biomimetic photochemical [2+2] cycloaddition-Cope or radical rearrangement cascade starting from naturally occurring methyl linderone upon simple exposure to sunlight, with reported efficient total synthesis [1]. A subsequent concise three-step synthesis utilizing Darzens cyclopentenedione formation followed by dioxygen-assisted photochemical dimerization further established scalable synthetic access to bi-linderone [2]. Additionally, the synthetic approach to methyl linderone has been the subject of a Chinese patent application (no. 201110267743.1), providing a documented route to the key monomeric precursor [2]. This synthetic tractability contrasts with many natural product dimers that lack established total synthesis routes.

Total synthesis Photochemical dimerization Biomimetic synthesis

Bi-linderone Optimal Research and Procurement Application Scenarios


Neuroinflammation Pathway Studies Requiring TNF-α-Focused Target Engagement

For research investigating TNF-α-mediated neuroinflammatory signaling in microglial models, bi-linderone provides validated potency with an IC50 of 1.55 ± 0.31 μM in LPS-stimulated BV2 cells, offering approximately 2-fold greater TNF-α suppression relative to demethoxy-bi-linderone [1]. This differential cytokine selectivity profile supports focused mechanistic studies where TNF-α pathway modulation is the primary endpoint.

Hepatic Insulin Resistance Screening in Glucosamine-Induced HepG2 Models

Bi-linderone is validated for functional improvement of glucosamine-induced insulin resistance in HepG2 cells at a defined concentration of 1 μg/mL (~1.66 μM), establishing its utility as a positive control or test compound in metabolic disorder research involving hepatic insulin signaling pathways [1][2].

Natural Product Dimer Reference Standard for Anti-Inflammatory Multiplex Assays

Bi-linderone exhibits documented multi-cytokine inhibition (PGE2, TNF-α, IL-6) and suppression of pro-inflammatory enzymes (iNOS, COX-2) in both BV2 microglia and RAW264.7 macrophages at quantified IC50 concentrations ranging from 1.55 to 6.28 μM [1]. This broad, quantitatively characterized anti-inflammatory profile positions bi-linderone as a suitable reference standard for multiplex inflammatory biomarker assays and comparative pharmacology studies within the Lindera cyclopentenedione dimer class.

Synthetic Methodology Development for Spirocyclopentenedione-Containing Dimeric Scaffolds

The established biomimetic photochemical dimerization route to bi-linderone from methyl linderone [1], coupled with the concise three-step synthetic approach [2], provides a validated platform for methodology development targeting spirocyclopentenedione-containing dimeric natural products. Procurement of authentic bi-linderone serves as an analytical standard for confirming synthetic fidelity in related total synthesis programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bi-linderone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.